molecular formula C28H38N2O3S B11653815 N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide

N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide

Cat. No.: B11653815
M. Wt: 482.7 g/mol
InChI Key: LVXUKLFKPJUZJB-UHFFFAOYSA-N
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Description

{2-HYDROXY-3-[N-(NAPHTHALEN-1-YL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE is a complex organic compound that features a naphthalene ring, a sulfonamide group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-HYDROXY-3-[N-(NAPHTHALEN-1-YL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of naphthalen-1-amine with 4-methylbenzenesulfonyl chloride to form N-(naphthalen-1-yl)-4-methylbenzenesulfonamide. This intermediate is then reacted with 2-hydroxy-3-chloropropylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

{2-HYDROXY-3-[N-(NAPHTHALEN-1-YL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of brominated or nitrated naphthalene derivatives.

Scientific Research Applications

{2-HYDROXY-3-[N-(NAPHTHALEN-1-YL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of {2-HYDROXY-3-[N-(NAPHTHALEN-1-YL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds such as naphthalene-1-sulfonamide and naphthalene-2-sulfonamide share structural similarities.

    Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole have similar sulfonamide groups.

    Hydroxy derivatives: Compounds such as 2-hydroxy-1-naphthaldehyde and 2-hydroxy-3-naphthoic acid share the hydroxyl functional group.

Uniqueness

{2-HYDROXY-3-[N-(NAPHTHALEN-1-YL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H38N2O3S

Molecular Weight

482.7 g/mol

IUPAC Name

N-[3-[bis(2-methylpropyl)amino]-2-hydroxypropyl]-4-methyl-N-naphthalen-1-ylbenzenesulfonamide

InChI

InChI=1S/C28H38N2O3S/c1-21(2)17-29(18-22(3)4)19-25(31)20-30(34(32,33)26-15-13-23(5)14-16-26)28-12-8-10-24-9-6-7-11-27(24)28/h6-16,21-22,25,31H,17-20H2,1-5H3

InChI Key

LVXUKLFKPJUZJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN(CC(C)C)CC(C)C)O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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